Cas no 29676-72-0 ((4-Chloro-thiazol-2-yl)acetic acid)
(4-Chloro-thiazol-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Chloro-thiazol-2-yl)acetic acid
- 2-(4-chloro-1,3-thiazol-2-yl)acetic acid
- 2-(2-Chlorothiazol-4-yl)acetic acid
- 2-(2-chloro-1,3-thiazole-4-yl)acetic acid
- 4-Thiazoleacetic acid, 2-chloro-
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- Inchi: 1S/C5H4ClNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9)
- InChI Key: KSRZZXCVCLLRHR-UHFFFAOYSA-N
- SMILES: S1C=C(CC(O)=O)N=C1Cl
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 333.9±22.0 °C at 760 mmHg
- Flash Point: 155.7±22.3 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
- pka: 3.72±0.10(Predicted)
(4-Chloro-thiazol-2-yl)acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-Chloro-thiazol-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005982-250mg |
2-(2-Chlorothiazol-4-yl)acetic acid |
29676-72-0 | 95% | 250mg |
$428.40 | 2023-09-02 | |
| Alichem | A059005982-1g |
2-(2-Chlorothiazol-4-yl)acetic acid |
29676-72-0 | 95% | 1g |
$1050.60 | 2023-09-02 | |
| TRC | C597963-10mg |
(4-Chloro-thiazol-2-yl)acetic acid |
29676-72-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597963-50mg |
(4-Chloro-thiazol-2-yl)acetic acid |
29676-72-0 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C597963-100mg |
(4-Chloro-thiazol-2-yl)acetic acid |
29676-72-0 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM107723-250mg |
2-(4-chloro-1,3-thiazol-2-yl)acetic acid |
29676-72-0 | 95% | 250mg |
$414 | 2021-08-06 | |
| Chemenu | CM107723-1g |
2-(4-chloro-1,3-thiazol-2-yl)acetic acid |
29676-72-0 | 95% | 1g |
$1033 | 2021-08-06 | |
| Chemenu | CM107723-1g |
2-(4-chloro-1,3-thiazol-2-yl)acetic acid |
29676-72-0 | 95% | 1g |
$797 | 2023-03-06 | |
| Enamine | EN300-7226463-0.05g |
2-(2-chloro-1,3-thiazol-4-yl)acetic acid |
29676-72-0 | 95% | 0.05g |
$229.0 | 2023-05-25 | |
| Enamine | EN300-7226463-0.1g |
2-(2-chloro-1,3-thiazol-4-yl)acetic acid |
29676-72-0 | 95% | 0.1g |
$342.0 | 2023-05-25 |
(4-Chloro-thiazol-2-yl)acetic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on (4-Chloro-thiazol-2-yl)acetic acid
(4-Chloro-thiazol-2-yl)acetic acid and Its Significance in Modern Chemical Biology
(4-Chloro-thiazol-2-yl)acetic acid (CAS No. 29676-72-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural properties and potential biological activities. This compound belongs to the thiazole derivatives, a class of molecules known for their broad spectrum of pharmacological effects. The presence of a chloro substituent at the 4-position and an acetic acid moiety at the 2-position enhances its reactivity and makes it a valuable scaffold for drug discovery and molecular research.
The structural framework of (4-Chloro-thiazol-2-yl)acetic acid consists of a five-membered ring containing sulfur and nitrogen atoms, which is a characteristic feature of thiazole derivatives. This core structure is highly conducive to interactions with biological targets, making it an attractive candidate for developing novel therapeutic agents. The chloro group at the 4-position introduces electrophilicity, which can be exploited in various chemical reactions, while the acetic acid group provides a site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in various biological assays. (4-Chloro-thiazol-2-yl)acetic acid has been studied for its potential role in modulating inflammatory pathways, particularly in conditions such as arthritis and autoimmune diseases. Preliminary studies have shown that this compound can interact with specific enzymes and receptors involved in inflammation, suggesting its therapeutic potential. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating neurodegenerative disorders.
The compound's utility extends beyond inflammation modulation. Researchers have explored its antimicrobial properties, finding that it exhibits activity against a range of bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed. The chloro substituent plays a crucial role in these interactions by enhancing binding affinity to microbial targets.
Moreover, (4-Chloro-thiazol-2-yl)acetic acid has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and inhibiting key signaling pathways. The acetic acid moiety facilitates further derivatization, allowing researchers to fine-tune the compound's potency and selectivity against different cancer types. This adaptability makes it a promising candidate for developing targeted cancer therapies.
The synthesis of (4-Chloro-thiazol-2-yl)acetic acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. One common approach involves the condensation of thioamides with chloroacetyl chlorides, followed by cyclization under controlled conditions. Advances in catalytic methods have further optimized these processes, making the synthesis more efficient and scalable. These improvements are crucial for translating laboratory findings into clinical applications.
The pharmacokinetic profile of (4-Chloro-thiazol-2-yl)acetic acid is another area of active investigation. Researchers are focusing on enhancing its bioavailability and reducing potential side effects through structural modifications. For instance, incorporating hydrophilic groups or prodrugs can improve solubility and metabolic stability. These efforts are essential for ensuring that the compound reaches its target sites effectively and remains active long enough to exert its desired effects.
In conclusion, (4-Chloro-thiazol-2-yl)acetic acid (CAS No. 29676-72-0) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features make it suitable for targeting various biological pathways, including inflammation, antimicrobial infections, and cancer. Ongoing research continues to uncover new applications and improve synthetic methodologies, positioning this compound as a cornerstone in the development of next-generation therapeutics.
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